molecular formula C10H11IO2 B8269660 Ethyl 4-iodo-2-methylbenzoate

Ethyl 4-iodo-2-methylbenzoate

Cat. No. B8269660
M. Wt: 290.10 g/mol
InChI Key: PTNFMBMQCYHNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-iodo-2-methylbenzoate is a useful research compound. Its molecular formula is C10H11IO2 and its molecular weight is 290.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-iodo-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-iodo-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Aromatic Constituents in Antibiotics Ethyl 4-iodo-2-methylbenzoate has been utilized in the synthesis of aromatic carboxylic acids found in calichemicin antibiotics. These compounds are synthesized from readily available materials and are important in the study and production of antibiotics (Laak & Scharf, 1989).

Alkylation of Anilines in Organic Synthesis The compound plays a role in the ortho-alkylation of anilines, a process critical in organic synthesis. This process is vital for the creation of various chemical compounds with extensive applications (Gassman & Gruetzmacher, 2003).

Synthesis of Key Intermediates for Pharmaceuticals It's used in the efficient synthesis of key intermediates for pharmaceuticals. For example, it's part of the synthesis process of repaglinide, an oral hypoglycemic agent, demonstrating its significance in drug development (Salman et al., 2002).

Study of Poly (Ethylene Terephthalate) Formation In polymer science, this compound aids in understanding the kinetic and catalytic aspects of poly (ethylene terephthalate) formation. This research is crucial for the development of new materials (Apicella et al., 1998).

Investigation of Biosynthesis Pathways Ethyl 4-iodo-2-methylbenzoate is involved in biosynthesis studies, specifically in the formation of meroterpenoid metabolites in fungi. These studies enhance our understanding of natural product biosynthesis (Bartlett et al., 1981).

Environmental Fate and Transformation Studies Environmental studies involve investigating the behavior and transformation of compounds like ethyl 4-iodo-2-methylbenzoate, especially in the context of their use in products like sunscreens. Such studies are crucial for understanding the environmental impact of these chemicals (Li et al., 2017).

properties

IUPAC Name

ethyl 4-iodo-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNFMBMQCYHNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-iodo-2-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Sato, M Oki - Bulletin of the Chemical Society of Japan, 1957 - journal.csj.jp
It has been found that 2, 3'-diethyl-4-methoxybiphenyl-4'-carboxylic acid1)(I) and 2', 5'-diethyl-4-methoxybiphenyl-4'-carboxylic acid2)(II) are fully estrogenic to ovariectomized mice at …
Number of citations: 6 www.journal.csj.jp

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